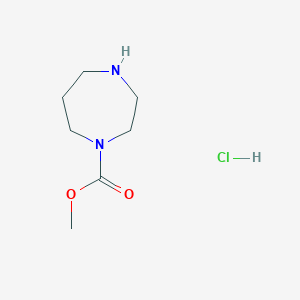

Methyl 1,4-diazepane-1-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 1,4-diazepane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-5-2-3-8-4-6-9;/h8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAVZDQVXDRGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to a Versatile Heterocyclic Building Block: Tert-Butyl 1,4-Diazepane-1-Carboxylate

A Note on the Target Compound: Initial inquiries for a comprehensive guide on "Methyl 1,4-diazepane-1-carboxylate hydrochloride" did not yield a specific, dedicated CAS number, suggesting it is not a widely commercialized or extensively documented compound. To provide a valuable and technically grounded resource, this guide will focus on the closely related and well-documented analogue, tert-Butyl 1,4-diazepane-1-carboxylate and its hydrochloride salt. The principles of synthesis, handling, and application discussed herein are largely translatable to other simple esters of the 1,4-diazepane-1-carboxylate scaffold.

Introduction

Tert-butyl 1,4-diazepane-1-carboxylate, also known as 1-Boc-homopiperazine, is a crucial heterocyclic building block in modern medicinal chemistry and drug development.[1] Its unique seven-membered diazepane ring, partially protected with a tert-butyloxycarbonyl (Boc) group, offers a versatile platform for the synthesis of complex molecular architectures. The Boc protecting group provides stability and allows for selective functionalization at the unprotected secondary amine, making it an invaluable intermediate for creating diverse libraries of compounds for biological screening. This guide provides an in-depth overview of its chemical properties, synthesis, analytical characterization, applications in drug discovery, and essential safety protocols.

Chemical and Physical Properties

Tert-butyl 1,4-diazepane-1-carboxylate is a liquid at room temperature, while its hydrochloride salt is typically a solid. The physicochemical properties of the free base are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 112275-50-0 (free base); 1049743-87-4 (hydrochloride) | [2][3] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |

| Molecular Weight | 200.28 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 95-110 °C at 0.5 mmHg | [5] |

| Density | 1.016 g/mL at 20 °C | [5] |

| Solubility | Soluble in common organic solvents. | [1] |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 1,4-diazepane-1-carboxylate can be achieved through several routes. A common and efficient method involves the mono-protection of 1,4-diazepane (homopiperazine) with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Mono-Boc Protection of 1,4-Diazepane

This protocol describes a standard laboratory procedure for the synthesis of tert-butyl 1,4-diazepane-1-carboxylate.

Materials:

-

1,4-Diazepane (homopiperazine)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1,4-diazepane in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane to the cooled solution of 1,4-diazepane. The slow addition is crucial to favor mono-protection over di-protection.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl 1,4-diazepane-1-carboxylate.

Causality of Experimental Choices:

-

The use of a 1:1 stoichiometry of 1,4-diazepane to Boc₂O is intended to maximize the yield of the mono-protected product. An excess of Boc₂O would lead to the formation of the di-protected diazepane.

-

Performing the initial reaction at 0 °C helps to control the exothermicity of the reaction and improve the selectivity for mono-protection.

-

The aqueous workup with sodium bicarbonate neutralizes any acidic byproducts and removes water-soluble impurities.

Caption: Synthetic workflow for tert-Butyl 1,4-diazepane-1-carboxylate.

Analytical Methods and Characterization

The purity and identity of tert-butyl 1,4-diazepane-1-carboxylate are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress. A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The spots can be visualized using potassium permanganate stain.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reverse-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid or formic acid.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight and identifying volatile impurities.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the diazepane ring and the tert-butyl group. The chemical shifts (δ) in CDCl₃ are typically observed around:

-

1.45 ppm (singlet, 9H, -C(CH₃)₃)

-

2.7-2.9 ppm (multiplets, 4H, ring protons)

-

3.4-3.6 ppm (multiplets, 4H, ring protons)

-

A broad singlet for the N-H proton.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the tert-butyl group, the carbonyl carbon, and the carbons of the diazepane ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbamate carbonyl group (C=O) around 1690-1700 cm⁻¹.[2]

Applications in Drug Development

Tert-butyl 1,4-diazepane-1-carboxylate is a versatile building block in the synthesis of a wide range of biologically active molecules due to the presence of a nucleophilic secondary amine that can be readily functionalized.[1]

Role as a Scaffold

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic activities. By using the Boc-protected form, medicinal chemists can selectively introduce various substituents at the N-4 position.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1049743-87-4|tert-Butyl 1,4-diazepane-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. 1-Boc-homopiperazine | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]

- 5. chembk.com [chembk.com]

An In-depth Technical Guide to Methyl 1,4-Diazepane-1-carboxylate Hydrochloride

Abstract

Methyl 1,4-diazepane-1-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a seven-membered diazepane ring, offers a versatile scaffold for the synthesis of complex molecules with significant therapeutic potential. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its critical applications in drug discovery, supported by detailed experimental insights and protocols, to serve as a vital resource for researchers, scientists, and professionals in drug development.

Introduction and Significance

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These seven-membered heterocyclic rings are integral to drugs exhibiting a wide range of activities, including antipsychotic, anxiolytic, and anticancer properties.[1] this compound serves as a crucial, functionalized intermediate for accessing this chemical space.

The molecule's structure is characterized by a 1,4-diazepane ring where one of the nitrogen atoms is protected by a methyl carbamate group. This strategic protection facilitates selective functionalization at the second nitrogen atom (N4), making it an invaluable tool for synthetic chemists. The hydrochloride salt form enhances the compound's stability and improves its handling properties, such as crystallinity and solubility in polar solvents, which are advantageous for purification and reaction setup.

This guide aims to consolidate the technical knowledge surrounding this compound, providing both foundational understanding and practical, field-proven insights into its use.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its effective application.

Core Structural Analysis

The molecule consists of three key components:

-

1,4-Diazepane Ring: A saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4. This ring is conformationally flexible, which can be a critical factor in how it binds to biological targets.

-

Methyl Carbamate Group: Attached to the N1 position, the -C(=O)OCH₃ group serves as a protecting group. It deactivates the N1 nitrogen via resonance, preventing it from participating in nucleophilic reactions and directing reactivity towards the N4 nitrogen. The choice of a methyl carbamate, as opposed to larger groups like a tert-butyl carbamate (Boc) or benzyl carbamate (Cbz), can influence solubility and deprotection conditions.[3][4]

-

Hydrochloride Salt: The protonated N4 nitrogen forms an ionic bond with a chloride ion. This not only enhances stability but also renders the compound as a solid that is typically easier to handle and weigh accurately than its free base oil counterpart.

Physicochemical Data

The key properties of this compound and related structures are summarized below. Precise data for the title compound is not always available in public literature, so data for analogous structures are included for context.

| Property | Value / Description | Source |

| CAS Number | 101305-71-5 | - |

| Molecular Formula | C₇H₁₅ClN₂O₂ | - |

| Molecular Weight | 194.66 g/mol | - |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Solubility | Soluble in water, methanol, and DMSO | General Knowledge |

Synthesis and Purification Workflow

The synthesis of diazepane derivatives often involves multi-step sequences. A common and logical approach for preparing the title compound involves cyclization followed by protection.

General Synthetic Strategy

A prevalent method for constructing the 1,4-diazepane ring is through the cyclization of a suitable linear precursor containing two nitrogen nucleophiles and two electrophilic centers. For this specific molecule, a plausible and efficient route starts with a protected diamine which is then elaborated.

Below is a conceptual workflow diagram illustrating a logical synthetic pathway.

Caption: Conceptual workflow for the synthesis of Methyl 1,4-diazepane-1-carboxylate HCl.

Detailed Experimental Protocol (Illustrative)

This protocol describes the N-protection and salt formation steps, assuming the precursor, 1,4-diazepane (homopiperazine), is available.

Objective: To synthesize this compound from 1,4-diazepane.

Materials:

-

1,4-Diazepane (1.0 eq)

-

Methyl chloroformate (1.05 eq)

-

Triethylamine (1.1 eq) or Potassium Carbonate (2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid solution (e.g., 2M in Diethyl Ether)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,4-diazepane (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

-

Causality: The reaction is performed at 0 °C to control the exothermicity of the acylation reaction and minimize potential side products. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

-

Reagent Addition: Add methyl chloroformate (1.05 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Causality: Slow, dropwise addition is crucial to prevent a rapid temperature increase and to ensure selective mono-acylation. Adding the protecting group reagent slowly favors the reaction at one nitrogen before the second can react.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, Methyl 1,4-diazepane-1-carboxylate.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel if impurities are present.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate or DCM. Add a solution of HCl in diethyl ether or dioxane (1.1 eq) dropwise with stirring.

-

Causality: The hydrochloride salt is generally much less soluble in non-polar organic solvents than its free base. This difference in solubility causes the product to precipitate upon addition of HCl, providing a simple and effective method of purification and isolation.

-

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash the solid with cold diethyl ether, and dry under vacuum to afford the final product as a white solid.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following techniques are standard for validating the identity and purity of this compound.

| Technique | Expected Observations |

| ¹H NMR | Protons adjacent to the carbamate nitrogen (N1) would appear at a different chemical shift (downfield) compared to those adjacent to the ammonium nitrogen (N4). The methyl group of the carbamate would show a sharp singlet around 3.6-3.8 ppm. The diazepane ring protons would appear as complex multiplets in the 2.8-3.5 ppm region. |

| ¹³C NMR | A characteristic peak for the carbonyl carbon of the carbamate group would be observed around 155-157 ppm. The methyl carbon of the carbamate would appear around 52-54 ppm. Several peaks corresponding to the methylene carbons of the diazepane ring would be visible in the 40-55 ppm range. |

| Mass Spec (ESI+) | The mass spectrum would show a prominent peak for the molecular ion of the free base [M+H]⁺, where M is the mass of Methyl 1,4-diazepane-1-carboxylate. |

| Infrared (IR) | A strong absorption band for the C=O stretch of the carbamate group is expected around 1680-1700 cm⁻¹. A broad absorption in the 2400-2800 cm⁻¹ region would be indicative of the N-H stretch of the secondary ammonium salt. |

Note: Specific chemical shifts can vary based on the solvent and instrument used. The data provided is illustrative.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules.[5][6]

Role as a Synthetic Scaffold

The key feature is the differentiated reactivity of the two nitrogen atoms. The N1 nitrogen is protected, leaving the N4 nitrogen available for a variety of chemical transformations, including:

-

Reductive amination with aldehydes or ketones.

-

N-Arylation or N-alkylation reactions.

-

Amide bond formation with carboxylic acids or acid chlorides.

-

Sulfonylation with sulfonyl chlorides.[7]

Once the desired substituent is installed at the N4 position, the methyl carbamate at N1 can be readily cleaved (e.g., via hydrolysis) to allow for further functionalization if needed.

Caption: Role as a versatile intermediate in multi-step synthesis.

Case Study: Intermediate in Suvorexant Synthesis

A notable application of a related compound, benzyl 5-methyl-1,4-diazepane-1-carboxylate, is in the synthesis of Suvorexant, an orexin receptor antagonist used for treating insomnia.[5] In this context, the diazepane core is a key pharmacophore. The synthesis utilizes the diazepane intermediate to build the final complex structure, highlighting the industrial relevance of this scaffold.[5] The ability to resolve chiral versions of these intermediates is also of significant importance.[5]

Handling, Storage, and Safety

Handling:

-

Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

The hydrochloride salt is hygroscopic and should be protected from moisture. Recommended storage is often in a refrigerator (2-8°C) for long-term stability.[6]

Safety:

-

The toxicological properties have not been fully investigated. As with all research chemicals, it should be treated as potentially hazardous.

-

Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined structure, with orthogonally protected nitrogen atoms, provides a reliable and strategic entry point into the rich chemical space of 1,4-diazepane derivatives. The insights and protocols detailed in this guide underscore its utility and provide a framework for its effective application in the synthesis of novel therapeutic agents. As the demand for complex and diverse molecular architectures in drug discovery continues to grow, the importance of such versatile building blocks will only increase.

References

- Chiral resolution of an intermediate of suvorexant and cocrystals thereof. (n.d.). Google Patents.

- Production method of 1,4-diazepane derivatives. (n.d.). Google Patents.

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved January 19, 2026, from [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives. (2013). Journal of Chemical and Pharmaceutical Research. Retrieved January 19, 2026, from [Link]

-

benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

(S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

CAS No : 1001401-61-1 | Product Name : Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]

-

[Application of methyl in drug design]. (2013). PubMed. Retrieved January 19, 2026, from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. jocpr.com [jocpr.com]

- 3. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 22121934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 1,4-Diazepane-1-carboxylate Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the presence of two nitrogen atoms provide a versatile platform for the synthesis of diverse molecular architectures with a wide range of pharmacological activities, including antipsychotic, anxiolytic, and anticancer properties.[1] This guide focuses on a specific derivative, Methyl 1,4-diazepane-1-carboxylate hydrochloride, a key building block for the synthesis of more complex pharmaceutical agents.

Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide will provide a comprehensive overview based on the established chemical principles of analogous structures and predictive models. The information herein is intended to serve as a robust resource for researchers, offering insights into its expected properties, synthetic routes, and potential applications, thereby facilitating its use in drug discovery and development.

Physicochemical Properties (Predicted)

The hydrochloride salt of Methyl 1,4-diazepane-1-carboxylate is expected to be a crystalline solid at room temperature. The presence of the hydrochloride salt significantly influences its physical properties, particularly its solubility.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₇H₁₅ClN₂O₂ | - |

| Molecular Weight | 194.66 g/mol | - |

| Appearance | White to off-white crystalline solid | General knowledge of amine hydrochlorides |

| Melting Point | Expected to be a relatively high-melting solid, typical for a salt | Inferred from related compounds |

| Boiling Point | Not applicable (decomposes upon strong heating) | General knowledge of amine hydrochlorides |

| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in nonpolar organic solvents. | Inferred from structural analogy[2] |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong bases. | General chemical principles |

Chemical Properties and Reactivity

This compound possesses three key functional groups that dictate its chemical behavior: a secondary amine, a methyl carbamate, and a hydrochloride salt.

-

Secondary Amine: The unprotected secondary amine is a nucleophilic center and a site for further functionalization. It can undergo a variety of reactions, including:

-

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to introduce substituents at the N-4 position.

-

Amide Bond Formation: Acylation with acid chlorides or coupling with carboxylic acids to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

-

-

Methyl Carbamate: The methyl carbamate group is a protecting group for the N-1 nitrogen. It is generally stable under neutral and mildly acidic or basic conditions. However, it can be cleaved under more forcing conditions, such as strong acid or base hydrolysis, to yield the free diamine.

-

Hydrochloride Salt: The hydrochloride salt enhances the compound's stability and water solubility. The amine can be liberated from its salt by treatment with a base, such as sodium bicarbonate or triethylamine, to allow for reactions at the secondary amine.

A representative reaction showcasing the nucleophilicity of the secondary amine is depicted below:

Caption: Acylation of the secondary amine.

Synthesis and Characterization: Hypothetical Protocols

Proposed Synthetic Workflow

The synthesis would likely involve the protection of one of the amine groups of a suitable precursor, followed by cyclization and subsequent esterification or direct introduction of the methyl carbamate.

Caption: Proposed synthetic workflow.

Hypothetical Characterization Protocols

-

Objective: To confirm the molecular structure by analyzing the chemical environment of the protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Methodology:

-

Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Expected ¹H NMR Spectral Features (in D₂O):

-

A singlet at approximately 3.7 ppm corresponding to the methyl ester protons (-OCH₃).

-

A series of multiplets in the range of 2.8-3.8 ppm corresponding to the methylene protons of the diazepine ring. The integration of these signals should correspond to the number of protons on the ring.

-

-

Expected ¹³C NMR Spectral Features (in D₂O):

-

A peak around 155-160 ppm for the carbonyl carbon of the carbamate.

-

A peak around 52 ppm for the methyl carbon of the ester.

-

Several peaks in the range of 40-60 ppm for the carbon atoms of the diazepine ring.

-

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology:

-

Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Expected FT-IR Spectral Features:

-

A strong absorption band around 1700-1740 cm⁻¹ corresponding to the C=O stretching of the methyl carbamate.

-

A broad absorption in the region of 2400-2800 cm⁻¹ characteristic of the N-H stretch of the secondary amine hydrochloride.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

C-N stretching vibrations in the 1000-1200 cm⁻¹ region.

-

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode.

-

-

Expected Mass Spectrum:

-

A prominent peak corresponding to the molecular ion [M+H]⁺ of the free base (m/z = 159.11). The isotopic pattern should match the calculated pattern for C₇H₁₅N₂O₂⁺.

-

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of a wide array of pharmaceutical candidates. The presence of a protected nitrogen at the 1-position and a reactive secondary amine at the 4-position allows for regioselective functionalization. This is particularly useful in the construction of compound libraries for high-throughput screening.

The 1,4-diazepane core is found in drugs targeting the central nervous system, and this building block can be utilized in the development of novel agents for neurological and psychiatric disorders.[1] Furthermore, the conformational properties of the seven-membered ring can be exploited to design ligands with high affinity and selectivity for various biological targets.

Safety and Handling

As a hydrochloride salt of an amine, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong bases and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile building block with significant potential in the field of drug discovery. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted physicochemical and chemical properties, along with hypothetical protocols for its synthesis and characterization. By understanding the reactivity of its functional groups and leveraging established synthetic methodologies, researchers can effectively utilize this compound in the design and synthesis of novel therapeutic agents.

References

- PubChem. Benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information.

- CymitQuimica. (R)

- PubChem. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information.

- PubChem. Hexahydro-1,4-diazepine. National Center for Biotechnology Information.

- Xu, X.-M., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 27(9), 2841.

- ChemicalBook. 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-2-methyl-5-oxo-, 1,1-dimethylethyl ester, (2R)-.

- (5R)-Hexahydro-5-methyl-1H-1,4-diazepine-1-carboxylic acid phenylmethyl ester.

- PubChem. 1H-1,4-Diazepine. National Center for Biotechnology Information.

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers.

-

AccelaChem.[5][6]Diazepane-1-Carboxylic Acid Methyl Ester Hydrochloride.

- Sigma-Aldrich.

- Guidechem.

- Appchem. 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-4-(3-phenylpropyl)-, 1,1-dimethylethyl ester.

- Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.

- ChemScene. Benzyl (5S)

- ChemicalBook. 1H-1,4-Diazepine-1-carboxylic acid, 5-cyclopropylhexahydro-, 1,1-dimethylethyl ester.

- PubChemLite.

- Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.

- ResearchGate.

- PubChemLite.

Sources

- 1. N/A,[1,4]Diazepane-1-Carboxylic Acid Methyl Ester Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]

- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate | C14H20N2O2 | CID 86334400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hexahydro-1,4-diazepine | C5H12N2 | CID 68163 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of Methyl 1,4-diazepane-1-carboxylate hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides a comprehensive safety and handling guide for Methyl 1,4-diazepane-1-carboxylate hydrochloride. As specific safety data for this compound is not extensively published, this guide synthesizes information from the safety data sheets (SDS) of structurally analogous compounds to establish a robust and precautionary safety profile. The primary analogs used for this assessment are tert-Butyl 1,4-diazepane-1-carboxylate and the parent amine, 2-Methyl-1,4-diazepane, which share the core diazepane ring structure responsible for much of its chemical reactivity and potential hazards.[1][2][3] This approach ensures that all handling and emergency protocols are established with a high degree of caution, prioritizing the safety of laboratory personnel.

Compound Identification and Inferred Hazard Classification

A critical first step in safe laboratory practice is the unambiguous identification of the chemical and its potential hazards. Due to the corrosive nature of its structural analogs, this compound is treated as a hazardous substance requiring stringent safety controls.[1][2]

| Identifier | Information |

| Chemical Name | This compound |

| CAS Number | 1269393-93-7 |

| Molecular Formula | C₇H₁₄N₂O₂ · HCl |

| Inferred Signal Word | Danger [1][4] |

| Inferred Hazard Class | Skin Corrosion / Irritation, Category 1B.[1][2][4] Serious Eye Damage / Irritation, Category 1.[1][4] Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory System)[3][4] |

Logical Framework: Hazard Assessment by Analogy

The assessment of this compound as a Category 1B skin and eye corrosive is based on consistent data from its close structural relatives.[1][2][4] The parent diazepane ring is a reactive amine structure. The addition of the hydrochloride salt increases the likelihood of the material being corrosive. The tert-butyl analog is explicitly classified as causing severe skin burns and eye damage.[1][4] Therefore, it is scientifically prudent to adopt this classification to ensure maximum personnel protection.

Caption: GHS Hazard Communication for the compound.

Comprehensive Hazard Profile and Health Effects

Understanding the potential routes of exposure and their consequences is fundamental to mitigating risk. The primary hazards associated with this compound are corrosive damage upon direct contact.

-

Eye Contact: Based on analog data, contact is expected to cause severe burns, corneal damage, and potentially permanent eye damage.[1][4] Immediate and prolonged rinsing is critical.

-

Skin Contact: Causes severe skin burns and damage.[1][2][4] Prompt removal from the skin followed by thorough washing is essential to prevent deep tissue injury.

-

Inhalation: May be harmful if inhaled.[1][4] As a dust or aerosol, it is expected to cause irritation and potential burns to the respiratory tract.[4] All handling of solids should be performed in a manner that avoids dust generation.

-

Ingestion: Harmful if swallowed.[1][5] Ingestion is predicted to cause severe swelling and damage to the delicate tissues of the mouth, throat, and gastrointestinal tract, with a significant danger of perforation.[1][4]

The full toxicological properties of this specific compound have not been thoroughly investigated.[1][4] No data is available on germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1][4][5] In the absence of data, a conservative approach assuming potential for harm is warranted.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the primary mechanism for preventing exposure.

Engineering Controls: The First Line of Defense

The causality behind engineering controls is to contain the hazard at its source.

-

Chemical Fume Hood: All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6]

-

Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[6][7]

Storage Requirements

Proper storage prevents degradation of the material and accidental release.

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6][7]

-

Incompatibilities: Keep away from strong oxidizing agents.[1][4]

-

Atmosphere: For sensitive applications, storing under an inert atmosphere like nitrogen can protect product quality.[8]

Exposure Control and Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE must be a deliberate process based on the specific experimental task.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side shields and a face shield. | Provides protection against splashes and airborne particles. A face shield is critical when handling larger quantities or when there is a significant splash risk.[1][9] |

| Skin Protection | Chemically resistant gloves (e.g., Nitrile). Lab coat. Consider a chemical-resistant apron for large-scale work. | Standard nitrile gloves should be inspected before use and disposed of properly.[5] A lab coat prevents contact with clothing.[10] |

| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the solid powder outside of a fume hood or if aerosol generation is possible. |

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the correct level of PPE. This self-validating system ensures that the level of protection matches the level of risk for a given procedure.

Caption: A workflow for selecting appropriate PPE.

Emergency Procedures: First Aid and Spill Response

Immediate and correct action during an emergency can significantly reduce the severity of an injury or chemical release.

First-Aid Measures

-

General Advice: In all cases of exposure, seek immediate medical attention and show the attending physician this safety guide or the product's SDS.[4][5][9]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][4] If breathing is difficult or has stopped, provide artificial respiration.[4]

-

In Case of Skin Contact: Immediately take off all contaminated clothing.[4] Rinse the affected skin area with large amounts of water for at least 15 minutes.[4]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do so.[4]

-

If Swallowed: Rinse the mouth with water.[1][5] DO NOT induce vomiting.[1][4] Ingestion of a corrosive substance contraindicates emesis due to the risk of re-damaging the esophagus.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][9]

-

Hazardous Combustion Products: In a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be formed.[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][9]

Accidental Release Measures (Spill Protocol)

-

Evacuate: Evacuate non-essential personnel from the spill area.[4][5]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the material from entering drains or waterways.[5][6]

-

Wear PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.

-

Clean-Up: For a solid spill, carefully sweep up or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and transfer to a sealed container.[6]

-

Decontaminate: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste material through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[1][5]

References

-

Safety Data Sheet - Angene Chemical ((S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate). [Link]

-

Safety Data Sheet - MG Chemicals. [Link]

-

Safety Data Sheet - Angene Chemical (1-(3-Fluoro-benzyl)-[1][5]diazepane hydrochloride). [Link]

-

SAFETY DATA SHEET (Epoxy Coating Additive). [Link]

-

Safety Data Sheet - Knowde. [Link]

-

2-Methyl-1,4-diazepane - PubChem. [Link]

-

Tert-butyl 1,4-diazepane-1-carboxylate - PubChem. [Link]

-

ASHP Guidelines on Handling Hazardous Drugs. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. mgchemicals.com [mgchemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. prosys.com.tr [prosys.com.tr]

The 1,4-Diazepane Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of a Seven-Membered Ring

The 1,4-diazepane motif, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, represents a cornerstone in the architecture of medicinally active compounds. Its unique combination of structural flexibility and synthetic accessibility has established it as a "privileged scaffold" – a molecular framework that can be readily modified to interact with a diverse range of biological targets.[1][2] This guide provides a comprehensive technical overview of the 1,4-diazepane core, from its fundamental synthesis and conformational intricacies to its prominent role in contemporary drug discovery across various therapeutic areas. We will delve into the causality behind synthetic choices, explore the structure-activity relationships that govern its biological effects, and present detailed protocols and quantitative data to empower researchers in their pursuit of novel therapeutics based on this versatile core.

Synthetic Strategies: Constructing the 1,4-Diazepane Core

The construction of the 1,4-diazepane ring system can be achieved through a variety of synthetic methodologies, each with its own advantages in terms of efficiency, stereocontrol, and substituent diversity. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Reductive Amination: A Workhorse for 1,4-Diazepane Synthesis

One of the most common and versatile methods for the synthesis of 1,4-diazepanes is the intramolecular reductive amination of an appropriate amino-ketone or amino-aldehyde precursor. This approach allows for the formation of chiral 1,4-diazepanes, which is crucial for optimizing interactions with stereospecific biological targets.[3]

Experimental Protocol: Biocatalytic Intramolecular Asymmetric Reductive Amination

This protocol describes an enzymatic approach to the synthesis of a chiral 1,4-diazepane, highlighting the use of imine reductases (IREDs) for high enantioselectivity.[4]

-

Substrate Preparation: Synthesize the aminoketone precursor, for example, 5-chloro-2-((3-oxobutyl)amino)benzo[d]oxazole.

-

Biocatalytic Reaction Setup: In a reaction vessel, combine the aminoketone substrate (e.g., 10 mM), NAD(P)H cofactor (e.g., 1 mM), a glucose dehydrogenase system for cofactor regeneration (e.g., glucose, GDH), and the chosen imine reductase (e.g., IRED from Leishmania major for the (R)-enantiomer or from Micromonospora echinaurantiaca for the (S)-enantiomer) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).[4]

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 24 hours).

-

Workup and Purification: Quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting chiral 1,4-diazepane derivative using column chromatography on silica gel.

Caption: Workflow for enzymatic reductive amination.

Synthesis from Amino Acids: Building in Chirality

Chiral amino acids serve as excellent starting materials for the enantioselective synthesis of substituted 1,4-diazepanes. This strategy allows for the precise installation of stereocenters, which is often a critical determinant of biological activity.[5]

Experimental Protocol: Tandem Aziridine/Epoxide Ring Opening

This one-pot strategy enables the synthesis of chiral 3,6-disubstituted 1,4-oxazepanes, a related heterocyclic system, and the principles can be adapted for 1,4-diazepane synthesis.[5]

-

Reactant Preparation: Start with a chiral amino acid-derived aziridine and an epoxy alcohol.

-

One-Pot Reaction: In a suitable solvent (e.g., acetonitrile), combine the chiral aziridine and the epoxy alcohol in the presence of a Lewis acid catalyst (e.g., BF3·OEt2).

-

Tandem Ring Opening: The reaction proceeds via an initial intermolecular ring-opening of the aziridine by the alcohol of the epoxy alcohol, followed by an intramolecular ring-opening of the epoxide by the newly formed secondary amine.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Conformational Analysis: The Dynamic Nature of the 1,4-Diazepane Ring

The seven-membered 1,4-diazepane ring is conformationally flexible and can adopt several low-energy conformations, with the most common being the chair and the twist-boat forms. The specific conformation adopted by a 1,4-diazepane derivative is influenced by the nature and position of its substituents and plays a crucial role in determining its binding affinity to a biological target.[6][7]

Techniques for Conformational Analysis:

-

X-ray Crystallography: Provides a definitive picture of the solid-state conformation of a 1,4-diazepane derivative. For example, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one reveals a chair conformation with the 4-chlorophenyl groups in equatorial orientations.[6]

-

NMR Spectroscopy: Techniques such as 1H and 13C NMR, along with NOE experiments, can provide valuable information about the solution-state conformation and the dynamics of ring inversion.

Caption: Conformational equilibrium of the 1,4-diazepane ring.

Therapeutic Applications: The 1,4-Diazepane Core in Action

The versatility of the 1,4-diazepane scaffold is evident in the wide array of therapeutic areas where its derivatives have shown significant promise.

Central Nervous System (CNS) Disorders

The most well-known application of the 1,4-diazepane core is in the development of drugs targeting the CNS.

-

Benzodiazepines: This class of drugs, which are technically 1,4-benzodiazepines, are positive allosteric modulators of the GABAA receptor. By enhancing the effect of the neurotransmitter GABA, they exert anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8] A number of benzodiazepines have received FDA approval for various indications.[9][10][11]

| FDA-Approved Benzodiazepines | Primary Indications |

| Diazepam (Valium®) | Anxiety, seizures, muscle spasms, alcohol withdrawal[9] |

| Alprazolam (Xanax®) | Anxiety disorders, panic disorder[9] |

| Clonazepam (Klonopin®) | Seizures, panic disorder, anxiety[9] |

| Lorazepam (Ativan®) | Anxiety, insomnia, seizures[8] |

-

Atypical Antipsychotics: Clozapine, with its dibenzo[b,e][2][12]diazepine structure, is an atypical antipsychotic used in the treatment of schizophrenia. Its complex mechanism of action involves antagonism of multiple neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][12][13]

-

Clinical Candidate KNX-100: This novel, orally bioavailable small molecule with a benzo[b]pyrazolo[3,4-e][2][12]diazepine core is currently in Phase I/II clinical trials for the treatment of substance use disorders and agitation and aggression in dementia.[14][15][16][17][18] It is believed to act as an oxytocin receptor modulator.[16]

Oncology

The 1,4-diazepane scaffold has emerged as a promising framework for the development of novel anticancer agents.

-

Kinase Inhibitors: A series of 4-aryl-thieno[2][12]diazepin-2-one derivatives have been synthesized and shown to possess potent antiproliferative activities against melanoma and hematopoietic cell lines. One of the most potent compounds, 10d , was found to be a multi-protein kinase inhibitor, with an IC50 of 3.73 nM against FMS kinase.[19] The proposed mechanism of action involves the inhibition of key signaling pathways that are dysregulated in cancer.[20][21]

| Compound | Target Cell Line | IC50 (nM) |

| 10d | A375P (Melanoma) | 1.2 |

| 10d | U937 (Hematopoietic) | 0.8 |

| Sorafenib (Reference) | A375P (Melanoma) | 3.9 |

| Sorafenib (Reference) | U937 (Hematopoietic) | 2.1 |

Neurodegenerative Diseases

The ability of small molecules to cross the blood-brain barrier is a critical requirement for treating neurodegenerative disorders. The 1,4-diazepane scaffold has been successfully employed to develop agents that target key pathological processes in these diseases.

-

Inhibitors of Amyloid-Beta (Aβ) Aggregation: Several series of 1,4-diazepane derivatives have been designed and synthesized as inhibitors of Aβ aggregation, a key event in the pathogenesis of Alzheimer's disease.[22][23] A group of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives showed promising activity, with some compounds exhibiting dual inhibition of both Aβ42 and Aβ40 aggregation.[24]

| Compound | Aβ42 Inhibition (%) | Aβ40 Inhibition (%) |

| 3k | 50% at 25 µM | Not reported |

| 3o | 33% at 25 µM | 60-63% at 25 µM |

| 3c | Not reported | 60-63% at 25 µM |

Sigma Receptor Ligands

Sigma receptors are a unique class of proteins that are implicated in a variety of cellular functions and are considered therapeutic targets for a range of disorders, including neuropsychiatric conditions and cancer.[25][26] 1,4-diazepane-based compounds have been developed as potent sigma receptor ligands.[25][26][27]

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

| Benzofuran derivative 2c | 8.0 | 28 |

| Quinoline derivative 2d | 19 | Not reported |

Structure-Activity Relationships (SAR)

The biological activity of 1,4-diazepane derivatives is highly dependent on the nature and position of substituents on the diazepane ring and any fused aromatic systems. For benzodiazepines, an electron-withdrawing group at the 7-position of the benzene ring is generally required for anxiolytic activity. For the thieno[2][12]diazepin-2-one kinase inhibitors, the nature of the aryl substituent at the 4-position and the urea or amide linkage at the other end of the molecule are critical for potent activity.[19]

ADME/Toxicity Considerations

The physicochemical properties of 1,4-diazepane derivatives can be tuned to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles. For CNS-targeted agents, achieving adequate blood-brain barrier permeability is a key challenge. The lipophilicity of the molecule, which can be modified by the addition or removal of polar and nonpolar functional groups, is a critical parameter in this regard.

Future Directions

The 1,4-diazepane core continues to be a rich source of inspiration for medicinal chemists. Future research in this area is likely to focus on:

-

Development of more selective ligands: Fine-tuning the structure of 1,4-diazepane derivatives to achieve higher selectivity for specific receptor subtypes or kinase isoforms will be crucial for improving efficacy and reducing off-target side effects.

-

Exploration of new therapeutic areas: The versatility of the scaffold suggests that 1,4-diazepane-based compounds may find applications in other disease areas, such as inflammatory and infectious diseases.

-

Application of novel synthetic methodologies: The development of new and more efficient synthetic methods, including flow chemistry and biocatalysis, will facilitate the rapid generation of diverse libraries of 1,4-diazepane derivatives for high-throughput screening.[28][29]

Conclusion

The 1,4-diazepane core has proven to be an exceptionally fruitful scaffold in medicinal chemistry. Its inherent structural features, coupled with the ever-expanding toolkit of synthetic organic chemistry, have enabled the development of a wide range of biologically active molecules. From the well-established benzodiazepines to the next generation of kinase inhibitors and CNS-acting agents, the 1,4-diazepane motif is set to remain a prominent and valuable component in the design and discovery of new medicines.

References

- What is the mechanism of action of clozapine? - Dr.Oracle. (2025, October 29).

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.).

- Meltzer, H. Y. (1991). Clinical studies on the mechanism of action of clozapine: the dopamine-serotonin hypothesis of schizophrenia. Psychopharmacology, 105(4), 53-61.

- The mechanism of action of clozapine. (2025, February 13).

- Benzodiazepines: What They Are, Uses, Side Effects & Risks. (2023, January 3).

- Clozapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).

- Benzodiazepines: Uses, types, side effects, and risks. (n.d.).

- Benzodiazepine Drug Information. (2020, September 23).

- Food and Drug Administration (FDA) approvals for benzodiazepines. (n.d.).

- Kinoxis Announces Plan to Evaluate KNX100 for the Treatment of Alcohol Use Disorder. (2024, May 13).

- Benzodiazepine. (n.d.).

- Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines | Request PDF. (n.d.).

- MEDIA RELEASE Kinoxis Announces Plan to Evaluate KNX100 for the Treatment of Alcohol Use Disorder. (2024, May 13).

- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024, July 3).

- KNX-100 by Kinoxis Therapeutics for Opium (Opioid) Addiction: Likelihood of Approval. (2025, January 19).

- Samanta, K., & Panda, G. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 9(21), 7365-7371.

- Study to Examine the Safety, Tolerability and Pharmacokinetics of ascending doses of KNX100 in healthy volunteers. (n.d.).

- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.).

- Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. (n.d.).

-

Khan, I., et al. (2018). Discovery of novel 4-aryl-thieno[2][12]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. Bioorganic & Medicinal Chemistry, 26(9), 2344-2358.

- KNX 100 - AdisInsight. (2025, August 4).

- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019, December 16).

- 1,4‐Diazepane Ring‐Based Systems | Request PDF. (n.d.).

- Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025, July 16).

- Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors | Request PDF. (2025, December 9).

- 1,4-Ditosyl-1,4-diazepane. (n.d.).

- Comparative Biological Activity of 1,4-Diazepane Derivatives: A Focus on Sigma Receptor Affinity and Cytotoxicity. (n.d.).

- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.).

- Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination | ACS Catalysis. (2020, July 13).

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.).

- Chimirri, A., et al. (1994).

-

Pharmacological properties of 6,7-tetramethylene-5-phenyl-1,2-dihydro-3H-thieno-diazepin-2-one (QM-6008, thiadipone), a new psychotropic drug. (n.d.). Retrieved from PubMed website.

- ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. (2025, August 6).

- Synthesis of Diazepam. (n.d.).

- Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (n.d.).

- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019, December 16).

-

Novel benzo[2][12]diazepin-2-one derivatives as endothelin receptor antagonists. (n.d.). Retrieved from PubMed website.

- US3520878A - Preparation of diazepam. (n.d.).

- Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. (n.d.).

- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.).

- Synthesis of the suvorexant diazepane core using imine reductases. (n.d.).

- Sigma Receptors. (n.d.).

- Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. (n.d.).

- Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. (n.d.).

- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.).

Sources

- 1. What is the mechanism of Clozapine? [synapse.patsnap.com]

- 2. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clozapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzodiazepines: Uses, types, side effects, and risks [medicalnewstoday.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. fda.gov [fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. Clinical studies on the mechanism of action of clozapine: the dopamine-serotonin hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kinoxistherapeutics.com [kinoxistherapeutics.com]

- 15. kinoxistherapeutics.com [kinoxistherapeutics.com]

- 16. KNX-100 by Kinoxis Therapeutics for Opium (Opioid) Addiction: Likelihood of Approval [pharmaceutical-technology.com]

- 17. anzctr.org.au [anzctr.org.au]

- 18. KNX 100 - AdisInsight [adisinsight.springer.com]

- 19. Discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships in thienodiazepine and benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacological properties of 6,7-tetramethylene-5-phenyl-1,2-dihydro-3H-thieno[2,3-e](1,4)-diazepin-2-one (QM-6008, thiadipone), a new psychotropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 23. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

The Biological Significance of Diazepine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The diazepine scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Since the serendipitous discovery of chlordiazepoxide in 1955, diazepine derivatives, particularly the benzodiazepine class, have become some of the most widely prescribed therapeutic agents globally.[1] Their profound impact on treating central nervous system (CNS) disorders is well-documented, but the biological significance of this chemical motif extends far beyond its classical anxiolytic and sedative properties.[2][3][4] This guide provides an in-depth technical exploration of the multifaceted biological roles of diazepine derivatives. We will dissect their canonical mechanism of action at the GABA-A receptor, detail the experimental methodologies crucial for their characterization, and explore their emerging and significant therapeutic potential in oncology and other disease areas. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future discovery and application.

The Diazepine Core: A Privileged Scaffold in Chemical Biology

The versatility of the diazepine ring system, most notably the 1,4-benzodiazepine and 1,5-benzodiazepine cores, allows for extensive chemical modification, leading to a vast library of derivatives with diverse pharmacological profiles.[5][6] This structural plasticity is a key reason for its status as a "privileged scaffold" in drug design. The fusion of a benzene ring to the diazepine moiety in benzodiazepines provides a rigid framework, while substitutions at various positions on both rings modulate the compound's affinity, efficacy, and pharmacokinetic properties.[7]

The biological activity of a given diazepine derivative is intricately linked to its three-dimensional structure.[8] For instance, the presence and nature of substituents at the C7 position of the benzodiazepine ring are critical for anxiolytic activity, while modifications at other positions can fine-tune sedative, anticonvulsant, and muscle relaxant effects.[7] This intricate structure-activity relationship (SAR) has been the subject of extensive research, driving the development of second-generation derivatives with improved therapeutic indices.[5]

Canonical Mechanism of Action: Allosteric Modulation of the GABA-A Receptor

The primary and most well-characterized biological role of classical benzodiazepines, such as diazepam, is their action as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[9][10][11] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions.[12] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission throughout the CNS.[10]

Benzodiazepines do not activate the GABA-A receptor directly. Instead, they bind to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[11][12] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[9][13][14] The consequence is an increased frequency of chloride channel opening in the presence of GABA, leading to enhanced inhibitory signaling.[15] This potentiation of GABAergic inhibition is the molecular basis for the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects of benzodiazepines.[1]

Recent studies suggest a more nuanced mechanism, proposing that benzodiazepines modulate the preactivation step of the receptor after GABA has bound.[13][14][16] This model suggests that benzodiazepines shift the equilibrium of the receptor from a resting, agonist-bound state to a preactivated, "flipped" state that is more conducive to channel opening.[14][16] This refined understanding of the mechanism offers new avenues for the design of more selective and effective modulators.

Caption: Allosteric modulation of the GABA-A receptor by benzodiazepines.

Experimental Workflows for Characterizing Diazepine Derivatives

The characterization of novel diazepine derivatives requires a multi-tiered experimental approach, progressing from in vitro binding and functional assays to in vivo behavioral models. The causality behind these experimental choices lies in building a comprehensive pharmacological profile, starting with target engagement and culminating in therapeutic efficacy and potential side effects.

In Vitro Characterization: Target Binding and Functional Activity

Causality: The foundational step in characterizing a new diazepine derivative is to determine its affinity for the target receptor, typically the benzodiazepine binding site on the GABA-A receptor. The radioligand binding assay is a robust and quantitative method to measure this interaction. A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]flumazenil) is competed with varying concentrations of the unlabeled test compound.[17] The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated, providing a direct measure of binding affinity.[14]

Self-Validating Protocol: Competitive Radioligand Binding Assay for GABA-A Receptor

-

Receptor Preparation: Prepare synaptic membranes from rat or mouse cerebral cortex, or use membranes from cell lines stably expressing specific recombinant GABA-A receptor subtypes.[9] Protein concentration should be determined using a standard method like the Bradford assay.

-

Assay Buffer: Use a Tris-HCl buffer (e.g., 50 mM, pH 7.4) at 4°C.[9]

-

Incubation: In a 96-well plate, combine the receptor preparation (e.g., 100 µg of membrane protein), a fixed concentration of radioligand (e.g., 1-2 nM [3H]flumazenil), and a range of concentrations of the unlabeled test diazepine derivative.[7][17]

-

Determination of Non-Specific Binding: A parallel set of incubations should be performed in the presence of a high concentration (e.g., 10 µM) of a known non-radioactive benzodiazepine like diazepam to determine non-specific binding.[9]

-

Incubation and Termination: Incubate the plate at 4°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes). Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters trap the receptor-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Causality: While binding assays confirm target engagement, they do not reveal the functional consequence of that binding (e.g., agonist, antagonist, or inverse agonist activity). Electrophysiology, specifically the two-electrode voltage-clamp (TEVC) technique using Xenopus oocytes or patch-clamp on mammalian cells expressing GABA-A receptors, directly measures the ion flow through the receptor channel.[6][18][19] This allows for the characterization of a compound's efficacy as a positive allosteric modulator by measuring its ability to potentiate GABA-induced currents.

Self-Validating Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

-

Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject cRNA encoding the desired α, β, and γ subunits of the GABA-A receptor. Incubate the oocytes for 2-7 days to allow for receptor expression.[19]

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential of -60 to -80 mV.

-

GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC5-EC20) to elicit a baseline inward chloride current.

-

Compound Application: Co-apply the test diazepine derivative with the same concentration of GABA. A positive allosteric modulator will cause a significant potentiation of the GABA-induced current.

-

Dose-Response Curve: Generate a dose-response curve by applying a range of concentrations of the test compound in the presence of a fixed concentration of GABA. This will allow for the determination of the EC50 (the concentration of the compound that produces 50% of its maximal effect).

-

Data Analysis: Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound. Calculate the percentage potentiation for each concentration. Plot the percentage potentiation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

In Vivo Behavioral Models: Assessing Anxiolytic Activity

Causality: To determine if a novel diazepine derivative has potential as an anxiolytic agent, it is essential to test its effects in validated animal models of anxiety. The elevated plus maze (EPM) is a widely used and reliable behavioral assay for screening anxiolytic drugs in rodents.[2][5][20] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds, like diazepam, reduce this aversion, leading to increased exploration of the open arms of the maze.[2][5]

Self-Validating Protocol: Elevated Plus Maze (EPM) Test in Mice

-

Apparatus: The EPM consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

-

Animal Acclimation: Acclimate mice to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test diazepine derivative or vehicle control (e.g., saline with a small amount of Tween 80) to different groups of mice via intraperitoneal (i.p.) or oral (p.o.) route. A positive control group receiving a known anxiolytic like diazepam (e.g., 1-2 mg/kg) should be included.[2] Allow for a pre-treatment period (e.g., 30 minutes) for the drug to take effect.[2]

-

Test Procedure: Place a mouse individually at the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes).[2][20]

-

Data Collection: Record the session using a video camera mounted above the maze. An automated tracking software is used to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled (to rule out hyperactivity).

Caption: A typical drug discovery workflow for novel diazepine derivatives.

Beyond the Synapse: Emerging Biological Significance in Oncology

While the neuropharmacology of diazepines is well-established, a growing body of evidence highlights their significant potential as anticancer agents.[2][5][21] This has opened up an exciting new chapter in the biological significance of this versatile scaffold. The anticancer effects of diazepine derivatives are pleiotropic, involving multiple mechanisms of action distinct from their effects on the GABA-A receptor.

Inhibition of Tubulin Polymerization

Several novel benzodiazepine derivatives have been identified as potent inhibitors of tubulin polymerization.[22][23] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. By binding to the colchicine site on β-tubulin, these diazepine derivatives disrupt microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[22][23] This mechanism is shared by several clinically successful anticancer drugs, highlighting the therapeutic potential of diazepine-based tubulin inhibitors.

Self-Validating Protocol: In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.[22][24]

-

Compound Addition: Add the test diazepine derivative at various concentrations. Include a positive control (e.g., colchicine or combretastatin A-4) and a negative control (vehicle, e.g., DMSO).[22]

-

Monitoring Polymerization: Monitor the polymerization of tubulin by measuring the increase in turbidity (light scattering) at 340 nm over time at 37°C using a plate reader.[12] Alternatively, a fluorescence-based assay can be used where the fluorescence of a reporter dye like DAPI increases upon binding to polymerized microtubules.[24]

-

Data Analysis: Plot the change in absorbance or fluorescence over time. The IC50 for tubulin polymerization inhibition is the concentration of the compound that reduces the rate or extent of polymerization by 50%.[23]

Induction of Cell Cycle Arrest and Apoptosis

Beyond tubulin inhibition, other diazepine derivatives have been shown to induce cell cycle arrest and apoptosis through various other mechanisms.[25] For example, some derivatives have been found to act as protein synthesis inhibitors.[25] The precise molecular targets for many of these compounds are still under investigation, but their ability to halt cancer cell proliferation is a consistent finding.

Self-Validating Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, MCF-7) and allow them to adhere. Treat the cells with various concentrations of the test diazepine derivative for a specified period (e.g., 24 or 48 hours).[22][26]

-

Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix them in ice-cold 70% ethanol.[26][27]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye like propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[26][28]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content of each cell.

-

Data Analysis: The resulting data is displayed as a histogram showing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase (e.g., G2/M) compared to the control group indicates cell cycle arrest at that checkpoint.[29] A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.